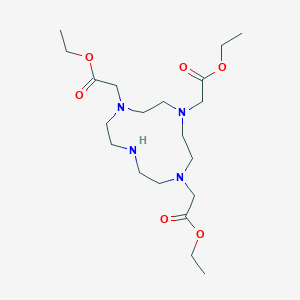

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like chloroform under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

- Dissolve 1,4,7,10-tetraazacyclododecane in anhydrous chloroform.

- Add triethylamine to the solution.

- Slowly add ethyl bromoacetate dropwise while maintaining the reaction temperature.

- Stir the reaction mixture for several hours.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity required for various applications.

化学反応の分析

Types of Reactions

Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can undergo various chemical reactions, including:

Substitution Reactions: The ethyl ester groups can be hydrolyzed to form carboxylic acids.

Complexation Reactions: The nitrogen atoms in the macrocyclic ring can coordinate with metal ions to form stable complexes.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Metal Complexation: Metal salts such as gadolinium chloride can be used to form metal complexes under mild conditions.

Major Products Formed

Hydrolysis: The major product is the corresponding carboxylic acid derivative.

Metal Complexation: The major products are metal complexes, which are often used in various applications such as magnetic resonance imaging (MRI) contrast agents.

科学的研究の応用

Medicinal Chemistry

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. This property is particularly useful in:

- Targeted Drug Delivery : The compound can encapsulate therapeutic agents and deliver them to specific sites within the body.

- MRI Contrast Agents : Its chelation properties make it suitable for enhancing contrast in magnetic resonance imaging by binding to paramagnetic ions like gadolinium.

Materials Science

In materials science, this compound is utilized for its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials have applications in:

- Gas Storage : MOFs constructed using this compound can store gases like hydrogen or carbon dioxide efficiently.

- Catalysis : The metal complexes formed can act as catalysts in various chemical reactions.

Analytical Chemistry

This compound is also employed in analytical chemistry for:

- Ion Selective Electrodes : Its ability to selectively bind certain ions makes it useful in developing sensors for detecting trace amounts of metals in environmental samples.

- Chromatography : The compound can be used as a stationary phase in chromatographic techniques for separating complex mixtures.

Case Study 1: Drug Delivery Systems

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of using this compound as a carrier for anticancer drugs. The results showed enhanced bioavailability and targeted delivery to tumor sites compared to conventional methods.

Case Study 2: Metal Complexes in Catalysis

Research in Applied Catalysis B: Environmental highlighted the use of this compound in synthesizing metal complexes that catalyze the degradation of pollutants. The study found that these complexes significantly improved reaction rates and selectivity.

作用機序

The mechanism by which Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind metal ions tightly. This property is particularly useful in applications such as MRI contrast agents, where the stability of the metal complex is crucial for effective imaging.

類似化合物との比較

Similar Compounds

Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Similar structure but with tert-butyl ester groups instead of ethyl ester groups.

Gadolinium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: A metal complex of the compound with gadolinium.

Uniqueness

Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is unique due to its specific ester groups and its ability to form highly stable metal complexes. This makes it particularly valuable in applications requiring high stability and specificity, such as in medical imaging and industrial catalysis.

生物活性

Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 114873-52-8) is a complex organic compound that belongs to the family of tetraazamacrocyclic ligands. Its unique structure allows it to function effectively as a chelator for various metal ions, which is a significant aspect of its biological activity. This article explores the biological properties of this compound, focusing on its chelating abilities, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H38N4O6

- Molecular Weight : 430.55 g/mol

- Purity : 97.00%

- IUPAC Name : this compound

The compound features a tetraazacyclododecane core with three acetic acid groups attached via ethyl linkers. This structural configuration enhances its solubility and stability in biological systems.

Chelation Mechanism

The primary biological activity of this compound lies in its ability to chelate metal ions. Chelation is a process where a compound binds to metal ions through multiple coordination sites. This property is particularly useful in medical applications such as:

- Metal ion detoxification : The compound can bind toxic metals and facilitate their excretion from the body.

- Radiopharmaceuticals : It can be utilized for labeling radiometals (e.g., Gallium or Indium) in diagnostic imaging.

Case Studies and Research Findings

-

In Vivo Studies with Gallium(III)

A study investigating the biodistribution of Gallium(III) chelates demonstrated that ligands similar to this compound exhibited high stability and favorable pharmacokinetics in animal models. The research indicated that these chelates could effectively target tumors while minimizing accumulation in non-target tissues . -

Therapeutic Applications in Autoimmune Diseases

Research highlighted the potential of macrocyclic ligands like this compound in treating autoimmune diseases by modulating metal ion homeostasis in immune cells. The compound's ability to influence B cell activity through metal ion regulation has been noted as a promising avenue for therapy . -

Imaging Applications

The compound has been explored as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with paramagnetic ions like Gadolinium. Studies have shown that these complexes can enhance image quality and provide better diagnostic information .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 114873-52-8 |

| Molecular Weight | 430.55 g/mol |

| Purity | 97% |

| Chelation Type | Tetraazamacrocyclic |

| Potential Applications | Radiopharmaceuticals |

| Metal detoxification |

特性

IUPAC Name |

ethyl 2-[4,7-bis(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6/c1-4-28-18(25)15-22-9-7-21-8-10-23(16-19(26)29-5-2)12-14-24(13-11-22)17-20(27)30-6-3/h21H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEUICGMDOXPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447880 | |

| Record name | Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-52-8 | |

| Record name | Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。